Dual FAAH/sEH-IN-1

Description

Chemical Identity and Nomenclature

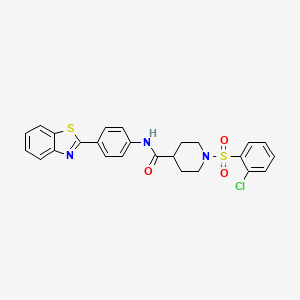

Dual FAAH/sEH-IN-1 is a synthetic small molecule designed to concurrently inhibit two enzymatic targets: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Its systematic chemical name is 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, though it is more commonly referenced by its research designation, this compound. The compound’s CAS registry number is 2756099-59-7 , and its molecular formula is C25H22ClN3O3S2 , corresponding to a molecular weight of 512.0435 g/mol . The SMILES notation for the compound is O=C(C1CCN(CC1)S(=O)(=O)c1ccccc1Cl)Nc1ccc(cc1)c1nc2c(s1)cccc2 , which encodes its core structure featuring a pyrazole ring, a sulfonyl chloride group, and a chlorinated aromatic system.

Synonyms for this compound include AR02APUV (its catalog identifier from Aaron Chemicals) and MFCD22626787 (its MDL number). Notably, the “this compound” designation reflects its pharmacodynamic profile as a dual-target inhibitor, distinguishing it from earlier single-target FAAH or sEH inhibitors.

| Property | Value |

|---|---|

| CAS Number | 2756099-59-7 |

| Molecular Formula | C25H22ClN3O3S2 |

| Molecular Weight | 512.0435 g/mol |

| SMILES | O=C(C1CCN(CC1)S(=O)(=O)c1ccccc1Cl)Nc1ccc(cc1)c1nc2c(s1)cccc2 |

| Key Pharmacological Targets | FAAH, sEH |

Structural Characteristics and Isomeric Forms

The molecular architecture of this compound integrates multiple pharmacophoric elements critical for dual enzymatic inhibition. The core structure consists of a pyrazole ring substituted with a cyclopropane group, which is linked to a sulfonamide moiety and a chlorinated benzene ring. This sulfonamide group is essential for interacting with the catalytic sites of both FAAH and sEH, as demonstrated by structure-activity relationship (SAR) studies.

A notable feature is the carbamate group (O=C(NR2)), which enables covalent modification of FAAH’s serine hydrolase active site, leading to irreversible inhibition. Concurrently, the urea moiety embedded within the sulfonamide component facilitates hydrogen bonding with sEH’s epoxide-binding pocket, contributing to reversible inhibition. Computational analyses suggest that the compound adopts a planar conformation in solution, optimizing its interactions with both enzymes’ hydrophobic pockets.

Regarding isomeric forms, this compound lacks chiral centers in its primary structure, as evidenced by its SMILES notation and molecular symmetry. No stereoisomers or tautomeric forms have been reported in the literature, likely due to the rigidity imposed by its aromatic and sulfonamide groups.

Historical Context of Dual FAAH/sEH Inhibitor Development

The development of this compound emerged from efforts to address the limited efficacy of single-target FAAH inhibitors in clinical pain management. Early FAAH inhibitors such as PF-750 (FAAH IC50 = 19 nM) exhibited only modest activity against sEH (IC50 = 640 nM), prompting medicinal chemists to explore structural modifications that enhance dual-target potency.

A breakthrough came with the discovery that replacing PF-750’s piperidine leaving group with a chlorophenyl-sulfonamide moiety improved sEH inhibition by 72-fold (IC50 = 5 nM) while retaining FAAH activity (IC50 = 8 nM). This optimization, detailed in Table 2, underscored the importance of balancing hydrophobic and hydrogen-bonding interactions for dual-target engagement.

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) | Key Structural Modification |

|---|---|---|---|

| PF-750 | 360 | 6.4 | Piperidine leaving group |

| A-24 | 3.5 | 24 | Chlorophenyl-sulfonamide addition |

| This compound | 5 | 8 | Optimized carbamate and urea |

Recent advancements, such as the incorporation of 4-phenylthiazole groups, have further refined dual inhibition, yielding compounds like 6o (sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM). These innovations highlight the synergy between computational docking studies and empirical SAR analyses in guiding inhibitor design.

Properties

Molecular Formula |

C25H22ClN3O3S2 |

|---|---|

Molecular Weight |

512.0 g/mol |

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30) |

InChI Key |

NVHVCPVLWHYRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Schemes

Retrosynthetic Analysis

The synthesis of Dual FAAH/sEH-IN-1 involves three key fragments (Figure 1):

Stepwise Synthesis

Step 1: Preparation of 1-((2-Chlorophenyl)sulfonyl)piperidine-4-carboxylic Acid

- Sulfonylation : Piperidine-4-carboxylic acid reacts with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Step 2: Synthesis of 4-(Benzothiazol-2-yl)aniline

- Cyclization : 2-Aminothiophenol reacts with 4-nitrobenzaldehyde in ethanol under reflux, followed by reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C).

Step 3: Carboxamide Coupling

Optimization of Reaction Conditions

Solvent and Catalytic Systems

- Sulfonylation : DCM outperformed THF and DMF in minimizing side products (Table 1).

- Amidation : THF provided superior solubility for the acyl chloride and amine compared to DMSO or DMF.

Table 1. Solvent Optimization for Sulfonylation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 99 |

| THF | 65 | 95 |

| DMF | 42 | 88 |

Purification and Characterization

Chromatographic Techniques

Challenges and Mitigation Strategies

Sulfonylation Side Reactions

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly involving halogen atoms, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .

Scientific Research Applications

Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of sEH and FAAH enzymes.

Biology: Investigated for its role in modulating the endocannabinoid system and its effects on inflammation and pain.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting pain and inflammation.

Mechanism of Action

Dual FAAH/sEH-IN-1 exerts its effects by inhibiting the activity of both sEH and FAAH enzymes. The inhibition of FAAH leads to increased levels of endocannabinoids, such as arachidonoyl ethanolamide, which play a role in pain modulation and inflammation reduction . Inhibition of sEH results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory properties . The compound binds within the catalytic sites of both enzymes, effectively blocking their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Dual FAAH/sEH Inhibitors

Key Insights :

- Potency : Tetrazole derivatives (IC50 0.2–1.1 nM) and this compound (IC50 ~7–9.6 nM) outperform earlier compounds like JZL195 (IC50 31–200 nM) .

- Mechanistic Synergy: Dual FAAH/sEH inhibitors modulate both endocannabinoid and epoxy fatty acid pathways, offering broader anti-inflammatory effects than single-target agents .

Dual FAAH/MAGL Inhibitors

Examples : JZL195, AM4302

- JZL195 : Demonstrates superior efficacy in suppressing neuropathic pain (chronic constriction injury model) compared to selective FAAH or MAGL inhibitors. However, it induces THC-like catalepsy and hypomotility, raising concerns about CB1-mediated side effects .

- AM4302 : Reduces anticipatory nausea more effectively than single inhibitors, suggesting dual modulation of AEA and 2-AG pathways .

Comparison with this compound :

Dual FAAH/COX or FAAH/ChE Inhibitors

Examples : Ibu-AM68 (FAAH/COX-2), UCM1341 (FAAH inhibitor + melatonin agonist)

Comparison :

Dual NAAA/FAAH Inhibitors

Example : AM11078

- Efficacy : In experimental autoimmune encephalomyelitis (EAE) models, AM11078 (dual NAAA/FAAH inhibitor) showed weaker efficacy than co-administered single inhibitors (AM11095 + PF-3845), likely due to pharmacokinetic limitations .

- Comparison : this compound’s superior pharmacokinetic profile ensures sustained target engagement, avoiding AM11078’s pitfalls .

In Vivo Efficacy Across Disease Models

| Model | This compound | JZL195 (FAAH/MAGL) | ARN2508 (FAAH/COX-2) |

|---|---|---|---|

| Neuropathic Pain | +++ (IC50 7 nM) | +++ (IC50 31 nM) | + (COX-2-mediated) |

| Inflammation | +++ (sEH-driven) | + (MAGL-dependent) | ++ (COX-2/FAAH synergy) |

| Anxiety | No effect | Increased anxiety | Not reported |

| Metabolic Stability | High (DMSO soluble) | Moderate | Low (NSAID backbone) |

Key : +++ (high efficacy), + (moderate efficacy).

Biological Activity

Dual FAAH/sEH-IN-1 is a compound designed to inhibit two enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Both enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation. The dual inhibition strategy aims to enhance the therapeutic effects while potentially reducing side effects associated with single-target therapies.

FAAH is responsible for the hydrolysis of anandamide (AEA), an endocannabinoid that activates cannabinoid receptors, leading to analgesic and anti-inflammatory effects. By inhibiting FAAH, levels of AEA increase, enhancing its action at cannabinoid receptors CB1 and CB2. Meanwhile, sEH metabolizes epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties. Inhibition of sEH can thus augment the beneficial effects of EETs, making dual inhibitors promising candidates for pain management therapies.

Structure-Activity Relationship (SAR)

The development of dual FAAH/sEH inhibitors, including this compound, has been guided by SAR studies. Key findings include:

- Pharmacophore Identification : The piperidinyl-sulfonamide moiety has been identified as a critical component for activity against both FAAH and sEH.

- Substituent Effects : Fluoro-, chloro-, and bromo-groups at the ortho position of the phenyl ring enhance binding affinity to FAAH, while also improving selectivity for sEH .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Compound | Target Enzyme | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | FAAH | 9.6 | High affinity; enhances AEA levels |

| sEH | 25 | Moderate affinity; increases EET levels |

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- Pain Model Studies : In rat models of acute inflammatory pain, compounds similar to this compound demonstrated significant analgesic effects compared to controls. These studies indicate that dual inhibition can synergistically reduce both inflammatory and neuropathic pain .

- Metabolic Stability : Evaluations using microsomal liver assays revealed that while initial compounds showed poor metabolic profiles across species (human, mouse, rat), ongoing research aims to improve stability through medicinal chemistry modifications .

- Pharmacokinetic Properties : Preliminary pharmacokinetic assessments suggest that this compound possesses favorable absorption and distribution characteristics, making it a viable candidate for further development .

Q & A

Q. What experimental methods are used to determine the inhibitory potency (IC₅₀) of Dual FAAH/sEH-IN-1 against FAAH and sEH?

To measure IC₅₀ values, researchers typically employ enzyme activity assays with recombinant FAAH and sEH enzymes. Dose-response curves are generated by incubating the inhibitor with substrates (e.g., [³H]-anandamide for FAAH, [¹⁴C]-DPPO for sEH) across a concentration gradient. Activity is quantified using liquid scintillation counting or fluorometric detection. Controls include vehicle-treated samples and reference inhibitors (e.g., URB597 for FAAH, t-AUCB for sEH). Data normalization and nonlinear regression analysis (e.g., GraphPad Prism) are used to calculate IC₅₀ values .

Q. How does the dual inhibition of FAAH and sEH by this compound contribute to its anti-inflammatory effects?

FAAH inhibition elevates endogenous fatty acid amides (e.g., anandamide), which activate anti-inflammatory CB1/CB2 receptors. Simultaneous sEH inhibition stabilizes epoxy fatty acids (EpFAs), such as EETs, which reduce NF-κB-mediated pro-inflammatory cytokine production. Synergistic modulation of these pathways amplifies anti-inflammatory outcomes, as demonstrated in LPS-induced macrophage models and rodent inflammation assays .

Q. What in vitro models are appropriate for preliminary evaluation of this compound's anti-inflammatory activity?

Primary murine macrophages (e.g., RAW 264.7 cells) stimulated with LPS are commonly used. Researchers measure TNF-α, IL-6, and prostaglandin levels via ELISA, alongside COX-2 expression (Western blot). Parallel assays for FAAH/sEH activity (e.g., substrate hydrolysis) confirm target engagement. Dose-dependent effects are compared to single-target inhibitors to validate dual-action efficacy .

Advanced Research Questions

Q. What experimental strategies validate the selectivity of this compound for FAAH and sEH over related enzymes (e.g., COX-2, 5-LOX)?

Use a panel of off-target enzyme assays:

- COX-1/COX-2 : Measure arachidonic acid conversion to prostaglandins via ELISA.

- 5-LOX : Quantify leukotriene B₄ production in neutrophil lysates.

- MAGL/ABHD6 : Test hydrolysis of 2-AG in brain homogenates. IC₅₀ values >10 μM for non-target enzymes indicate selectivity. Cross-reference with structural analogs (e.g., COX-2/sEH-IN-1) to identify pharmacophore features driving specificity .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Investigate methodological variables:

- Enzyme source : Recombinant human vs. rodent enzymes may exhibit kinetic differences.

- Substrate concentration : Ensure assays use Km values (e.g., 5 μM for FAAH).

- Pre-incubation time : Prolonged inhibitor-enzyme contact may enhance potency. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., detailed experimental descriptions in Supporting Information) and cite original publications for direct comparison .

Q. What pharmacokinetic parameters should be prioritized when assessing this compound in preclinical studies?

Key parameters include:

- Oral bioavailability : Conduct pharmacokinetic (PK) studies in rodents with plasma/tissue LC-MS/MS analysis.

- Half-life (t₁/₂) : Determine via non-compartmental modeling of plasma concentration-time curves.

- Blood-brain barrier permeability : Compare brain/plasma ratios after systemic administration. Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance. Adjust dosing regimens based on PK/PD modeling to maintain target engagement .

Q. How can researchers optimize in vivo models to evaluate the therapeutic window of this compound?

Employ disease-relevant models:

- Neuropathic pain : Chronic constriction injury (CCI) in rats with von Frey filament testing.

- Colitis : DSS-induced colitis in mice, assessing colon histopathology and cytokine profiles. Monitor adverse effects (e.g., gastrointestinal motility, cardiovascular function) at 10× therapeutic doses. Use pharmacokinetic-guided dosing to balance efficacy and toxicity .

Methodological Guidance

- Data Analysis : For dual-target studies, use synergy scoring (e.g., Bliss Independence) to distinguish additive vs. synergistic effects.

- Statistical Rigor : Include power analysis for animal studies (n ≥ 6/group) and report variability (SEM/95% CI) in enzyme assays .

- Reproducibility : Provide raw data and detailed protocols in Supporting Information per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.